nos protein - 142661-95-8

nos protein

Catalog Number: EVT-1521088
CAS Number: 142661-95-8
Molecular Formula: C8H11NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NOS proteins are found in a variety of tissues throughout the body. Neuronal nitric oxide synthase is predominantly located in the nervous system, endothelial nitric oxide synthase is primarily found in vascular endothelial cells, and inducible nitric oxide synthase is expressed in response to inflammatory stimuli in various cell types.

Classification

NOS proteins can be classified based on their isoforms:

  • Neuronal Nitric Oxide Synthase: Primarily involved in neurotransmission.
  • Endothelial Nitric Oxide Synthase: Regulates vascular tone and blood flow.
  • Inducible Nitric Oxide Synthase: Expressed during immune responses and inflammation.
Synthesis Analysis

Methods

The synthesis of NOS proteins involves complex biochemical pathways. The primary substrate for all NOS isoforms is L-arginine, which is converted into nitric oxide and L-citrulline through a two-step oxidation process. This reaction requires several cofactors, including reduced nicotinamide adenine dinucleotide phosphate, flavin adenine dinucleotide, flavin mononucleotide, and tetrahydrobiopterin.

Technical Details

  1. Electron Transfer: NOS proteins transfer electrons from NADPH through flavins to the heme group within the enzyme.
  2. Dimerization: All NOS isoforms function as homodimers, where each monomer contributes to the active site.
  3. Calmodulin Binding: The activity of neuronal and endothelial nitric oxide synthases is regulated by calcium-dependent calmodulin binding.
Molecular Structure Analysis

Structure

NOS proteins have a complex structure that includes:

  • An amino-terminal oxygenase domain responsible for the conversion of L-arginine to nitric oxide.
  • A carboxy-terminal reductase domain that facilitates electron transfer from NADPH.

Data

The crystal structures of NOS isoforms reveal details about the dimer interface and the arrangement of active sites, which are crucial for their enzymatic function. The presence of a zinc-thiolate cluster at the dimer interface also plays a structural role.

Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by NOS proteins can be summarized as follows:

L arginine+O2+NADPHNitric Oxide+L citrulline+NADP+\text{L arginine}+\text{O}_2+\text{NADPH}\rightarrow \text{Nitric Oxide}+\text{L citrulline}+\text{NADP}^+

Technical Details

  1. Hydroxylation Step: In the first step, L-arginine is hydroxylated to form Nω-hydroxy-L-arginine.
  2. Oxidation Step: In the second step, Nω-hydroxy-L-arginine is further oxidized to produce L-citrulline and nitric oxide.
Mechanism of Action

Process

The mechanism by which NOS proteins produce nitric oxide involves:

  1. Substrate Binding: L-arginine binds to the oxygenase domain.
  2. Electron Flow: Electrons are transferred from NADPH through the reductase domain to the heme group.
  3. Nitric Oxide Production: Molecular oxygen interacts with L-arginine at the heme site to form nitric oxide.

Data

The efficiency of this process can be influenced by factors such as calcium concentration (which affects calmodulin binding) and phosphorylation states of the enzyme.

Physical and Chemical Properties Analysis

Physical Properties

NOS proteins are typically soluble enzymes found in cytosolic or membrane-associated forms depending on their isoform and cellular localization.

Chemical Properties

  1. Enzyme Activity: The activity of NOS is modulated by various factors including pH, ionic strength, and the presence of cofactors.
  2. Stability: NOS proteins exhibit varying stability under different physiological conditions, which can affect their functional longevity.
Applications

Scientific Uses

NOS proteins have significant applications in biomedical research:

  • Vascular Biology: Understanding how endothelial nitric oxide synthase regulates blood flow and vascular health.
  • Neuroscience: Investigating neuronal nitric oxide synthase's role in neurotransmission and neuroprotection.
  • Immunology: Studying inducible nitric oxide synthase's involvement in inflammatory responses and pathogen defense mechanisms.
Introduction to Nitric Oxide Synthase (NOS) Protein Family

Nitric oxide synthases (NOSs) represent a remarkable family of enzymes responsible for the biosynthesis of nitric oxide (NO), a diatomic gaseous molecule that has emerged as a fundamental signaling mediator across biological systems. These complex multidomain enzymes catalyze the conversion of L-arginine to L-citrulline through an oxidation process that consumes molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate (NADPH), yielding NO as a crucial product. The discovery of NO's biological significance, recognized by the Nobel Prize in Physiology or Medicine in 1998, fundamentally transformed our understanding of cellular communication and established NOS enzymes as central players in numerous physiological and pathological processes [1] [6].

Historical Discovery and Classification of NOS Isoforms

The identification of NOS enzymes unfolded through converging lines of research in the 1980s and 1990s. Initial investigations focused on the Endothelium-Derived Relaxing Factor (EDRF), a potent vasodilator whose identity remained elusive until 1987 when it was definitively characterized as nitric oxide. Simultaneously, researchers discovered that activated macrophages produced substantial quantities of NO as part of their cytotoxic arsenal against pathogens and tumor cells. These parallel discoveries revealed NO as both a signaling molecule and an effector of innate immunity [1] [6].

Molecular cloning efforts subsequently identified three distinct NOS genes in mammals, encoding three major isoforms classified based on their expression patterns, regulation, and initial tissue localization:

  • Neuronal NOS (nNOS/NOS1): First purified and cloned from rat brain, located on chromosome 12. It is constitutively expressed primarily in neuronal tissue but also found in skeletal muscle, epithelial cells, and elsewhere. Its activity is strictly calcium/calmodulin-dependent and plays crucial roles in neurotransmission and synaptic plasticity [1] [3].
  • Inducible NOS (iNOS/NOS2): Cloned from cytokine-activated macrophages, located on chromosome 17. Expression is induced by inflammatory stimuli (e.g., cytokines, microbial products) in numerous cell types, including macrophages, hepatocytes, and glial cells. Once synthesized, iNOS binds calmodulin tightly at basal calcium levels, rendering it calcium-independent and capable of sustained high-output NO production for immune defense [1] [10].
  • Endothelial NOS (eNOS/NOS3): Cloned from vascular endothelial cells, located on chromosome 7. Constitutively expressed mainly in vascular endothelium, its activity is acutely regulated by calcium/calmodulin and various post-translational modifications (e.g., phosphorylation, acylation). It is critical for maintaining vascular tone, angiogenesis, and endothelial barrier function [1] [8].

Table 1: Mammalian Nitric Oxide Synthase Isoforms

IsoformGene SymbolChromosomal Location (Human)Primary Expression SitesCalcium DependencePrimary Physiological Roles
nNOSNOS112q24.22Neurons, skeletal muscleYes (High)Neurotransmission, synaptic plasticity
iNOSNOS217q11.2Macrophages, hepatocytes, gliaNoImmune defense, cytotoxicity
eNOSNOS37q36.1Vascular endotheliumYes (Moderate)Vasodilation, vascular homeostasis

All mammalian NOS isoforms share a common bidomain structure with significant sequence homology (~50-60% identity). Each monomer comprises an N-terminal oxygenase domain (NOSoxy) containing binding sites for heme (iron protoporphyrin IX), tetrahydrobiopterin (BH₄), and L-arginine, and a C-terminal reductase domain (NOSred) that binds NADPH, FAD, and FMN. These domains are linked by a central calmodulin (CaM)-binding region. The functional enzyme is a homodimer, where the oxygenase domains dimerize, forming a zinc tetrathiolate center coordinated by cysteine residues (Cys-X₄-Cys motif) from each monomer. Electron transfer occurs from NADPH in the reductase domain, through FAD and FMN, across the CaM-binding region, to the heme in the oxygenase domain of the opposite monomer, where L-arginine oxidation occurs [1] [6] [9].

Biological Significance of Nitric Oxide (NO) in Cellular Signaling

Nitric oxide, the enzymatic product of NOS, functions as a versatile signaling molecule due to its small size, lipophilicity (allowing free diffusion across membranes), and diverse chemical reactivity. Its biological effects are exquisitely concentration-dependent, ranging from physiological regulation at low concentrations to pathological consequences or cytotoxicity at high concentrations [2] [5].

Table 2: Concentration-Dependent Biological Effects of Nitric Oxide

NO Concentration RangePrimary Molecular TargetsKey Biological Effects
< 1-30 nMSoluble Guanylate Cyclase (sGC)cGMP-mediated vasodilation, platelet inhibition, neurotransmission
30-100 nMAkt/PKB KinasePromotion of cell survival, proliferation, metabolic regulation
100-300 nMHIF-1αStabilization of Hypoxia-Inducible Factor-1α, angiogenesis adaptation
> 400 nMp53Phosphorylation of p53, induction of cell cycle arrest
~1 µMMultiple (e.g., Complex IV, DNA)Nitrosative stress, DNA damage, apoptosis, cytotoxicity
  • Mechanisms of Signaling:
  • cGMP-Dependent Pathway: The primary receptor for low concentrations of NO (particularly from eNOS and nNOS) is soluble guanylate cyclase (sGC). NO binds with high affinity to the ferrous heme iron of sGC, inducing a conformational change that activates the enzyme up to 200-fold. This leads to increased conversion of GTP to the second messenger cyclic GMP (cGMP), which activates cGMP-dependent protein kinase (PKG). PKG phosphorylates numerous substrates causing smooth muscle relaxation (vasodilation, bronchodilation), inhibition of platelet aggregation, modulation of ion channels, and neuronal plasticity [2] [8].
  • cGMP-Independent Pathways: Higher NO concentrations lead to post-translational modifications of proteins:
  • S-Nitrosylation: Covalent attachment of an NO group (formally NO⁺) to reactive cysteine thiols (-SH → -SNO), modulating protein function, activity, localization, and stability. Examples include inhibition of caspase-3 (anti-apoptotic), modulation of NMDA receptors (neuroprotection), and regulation of ion channels and transcription factors [2] [6].
  • Tyrosine Nitration: Reaction with peroxynitrite (ONOO⁻, formed from NO and superoxide O₂˙⁻) leads to addition of a nitro group (-NO₂) to tyrosine residues, often altering protein function and implicated in oxidative stress pathologies [2].
  • Physiological Roles by NOS Isoform:
  • nNOS (NOS1): Crucial in the central and peripheral nervous systems as a retrograde neurotransmitter, facilitating long-term potentiation (LTP), a cellular correlate of learning and memory. Regulates cerebral blood flow, neuroendocrine secretion, and gastrointestinal motility. In skeletal muscle, it regulates blood flow and contractility. Protects against cardiac arrhythmias after myocardial infarction [1] [8].
  • iNOS (NOS2): Induced during innate and adaptive immune responses. Produces high, sustained micromolar levels of NO, acting as a potent cytotoxic effector against bacteria, parasites, viruses, and tumor cells. Mechanisms include inhibition of mitochondrial respiration, DNA damage, and iron sequestration. Also contributes to immunomodulation, macrophage activation, and wound healing, but excessive or chronic production is central to inflammatory diseases, septic shock, and tissue damage [1] [10].
  • eNOS (NOS3): Predominantly responsible for vasodilation and regulation of vascular tone. Its activation by shear stress or agonists (e.g., acetylcholine, bradykinin) leads to rapid NO release, sGC activation, cGMP production, smooth muscle relaxation, and increased blood flow. Maintains endothelial integrity, inhibits platelet adhesion and aggregation, prevents leukocyte adhesion, and suppresses vascular smooth muscle proliferation. Essential for embryonic heart development and coronary artery morphogenesis [1] [5] [8].
  • NOS Activity and Disease: Dysregulation of NOS activity and NO signaling is implicated in a vast array of diseases. Reduced eNOS activity or "uncoupling" (producing superoxide instead of NO) contributes to endothelial dysfunction, hypertension, atherosclerosis, and diabetes. Altered nNOS activity is linked to neurodegenerative disorders (e.g., Alzheimer's, Parkinson's, stroke) and psychiatric conditions. Aberrant iNOS induction drives chronic inflammation in conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Furthermore, a large 2021 study demonstrated that patients experiencing a Major Depressive Episode (MDE) had significantly lower NOS activity compared to healthy controls, which significantly increased upon antidepressant treatment, suggesting a link between NOS function and mood regulation [1] [2] [10].

Evolutionary Conservation of NOS Across Species

The NOS family exhibits a fascinating evolutionary history, characterized by deep conservation, structural diversification, and lineage-specific gene duplications and losses. NOS enzymes are found across the kingdoms of life, from bacteria to archaea, fungi, plants (controversial), and animals, indicating an ancient origin for NO biosynthesis [4] [6] [9].

  • Origin and Early Evolution: Phylogenetic analyses suggest that NOS likely evolved from simpler flavin-containing oxidoreductases. The core catalytic oxygenase domain (NOSoxy) appears to be the most ancient component. This domain shares structural and functional similarities across vastly different organisms. Bacterial NOSs, identified in Gram-positive species like Bacillus and Deinococcus and Gram-negative species like Sorangium cellulosum, typically consist of only the oxygenase domain (single-domain NOS). These bacterial NOSoxy proteins function as homodimers but lack an intrinsic reductase domain. They rely on cellular reductases (e.g., flavodoxins, ferredoxins) to supply electrons for catalysis and often utilize tetrahydrofolate (THF) instead of BH₄ as a cofactor [1] [4] [9]. The discovery of scNOS from Sorangium cellulosum revealed a novel bacterial architecture with a fused reductase domain containing a 2Fe-2S ferredoxin subdomain, FAD, and NAD-binding motifs, but intriguingly positioned N-terminally to the oxygenase domain, unlike eukaryotic NOS [6] [9].

  • Evolution in Metazoans: Within metazoans (animals), NOS evolution involved gene duplication and structural refinement. Invertebrates (e.g., mollusks, insects, nematodes, cnidarians) generally possess a single NOS gene encoding a protein structurally similar to mammalian NOSs, containing both oxygenase and reductase domains linked by a CaM-binding region. This single NOS often displays functional characteristics blending aspects of constitutive and inducible mammalian isoforms. For example, invertebrate NOS is involved in neurotransmission, immunity, development, and metamorphosis. The presence of a CaM-binding domain appears to be a eukaryotic innovation, as CaM is not found in bacteria [4] [10]. Analysis of over 180 NOS proteins from 96 species indicates that protein domains and gene structure (intron positions) are remarkably conserved across animal lineages [4].

  • Vertebrate NOS Gene Family Expansion: Vertebrates possess multiple NOS genes resulting from gene duplication events. Phylogenetic and syntenic studies suggest a complex evolutionary trajectory:

  • A first duplication event likely occurred after the divergence of agnathans (jawless fish like lamprey) and gnathostomes (jawed vertebrates), but before the radiation of teleost fish and tetrapods. This initially gave rise to two proto-NOS genes. However, evidence suggests one paralog was lost early in vertebrate evolution, leaving a single NOS gene in lamprey and likely basal vertebrates [4] [10].
  • A second duplication event occurred during early tetrapod evolution (amphibians, reptiles, birds, mammals). This duplication, likely involving the ancestral NOS gene located in a region syntenic to human chromosome 17 (containing NOS2), gave rise to the three distinct isoforms: NOS1, NOS2, and NOS3. This established the canonical three-gene family found in mammals [4] [10].
  • Subsequent lineage-specific duplications occurred, notably the teleost-specific whole-genome duplication (TSGD), leading to additional NOS paralogs (e.g., nos2a and nos2b) in many fish species [10].
  • Structural Variations Across Kingdoms: While the core oxygenase domain is conserved, significant structural variations exist:
  • Zinc Binding: The Cys-X₄-Cys motif coordinating the structural zinc ion in mammalian NOS dimers is conserved in vertebrates and many invertebrates. Exceptions exist, like the Cys-X₃-Cys motif in the green alga Ostreococcus tauri OtNOS and the Cys-X₄-His motif in Streptomyces turgidiscabies [6] [9].
  • Cofactors: BH₄ dependence is strong in mammalian NOSs. Organisms lacking BH₄ biosynthesis pathways (e.g., bacteria, algae like Ostreococcus) utilize alternative pterins like THF or potentially unknown cofactors [7] [9].
  • Calmodulin Activation: OtNOS from Ostreococcus shows an intermediate calcium sensitivity (~70% activity without Ca²⁺-CaM), lacks the autoinhibitory control element (ACE) found in mammalian nNOS/eNOS, and has a divergent CaM-binding sequence, suggesting distinct regulation [9].
  • Plants: Despite reports of NOS-like activity sensitive to mammalian NOS inhibitors and intense research, exhaustive genomic and transcriptomic analyses (e.g., the 1000 Plants project - 1KP) have failed to identify canonical NOS genes encoding proteins with recognizable oxygenase and reductase domains in any land plant genome sequenced to date (2025). NO production in plants relies on nitrate reductase (NR) and other non-enzymatic pathways, representing a significant evolutionary divergence from the animal kingdom [7] [9].

Table 3: Evolutionary Diversity of NOS Protein Structures

Organism GroupRepresentative ExamplesNOS StructureKey FeaturesCo-factorsElectron Donors
Gram+ BacteriaBacillus subtilis, Deinococcus radioduransSingle oxygenase domain (NOSoxy)Homodimer, no CaM domain, often lacks Zn centerTHFCellular reductases (flavodoxin, ferredoxin)
Gram- Bacteria (Special)Sorangium cellulosum (scNOS)NOSred (2Fe-2S, FAD, NAD) - NOSoxyInverted domain order, novel reductaseLikely THFIntegrated reductase domain
Green AlgaeOstreococcus tauri (OtNOS)NOSoxy - CaM - NOSredCys-X3-Cys Zn motif?, ~70% Ca²⁺-independent, no ACE? (Not BH₄)Integrated reductase domain
InvertebratesAplysia (sea slug), Drosophila (fly)NOSoxy (Zn-Cys-X4-Cys) - CaM - NOSredSingle gene, constitutive/inducible blendBH₄?Integrated reductase domain
VertebratesMammals, Fish, AmphibiansNOSoxy (Zn-Cys-X4-Cys) - CaM - NOSredThree isoforms (NOS1, NOS2, NOS3)BH₄Integrated reductase domain
Land PlantsArabidopsis, Rice, MaizeNo canonical NOS identified---

The evolutionary journey of NOS proteins highlights both deep conservation of the core enzymatic machinery for NO production and significant structural and regulatory diversification across the tree of life. This diversification reflects adaptations to specific physiological needs, environmental niches, and signaling contexts within different organisms. The emergence of three distinct isoforms in tetrapod vertebrates allowed for the sophisticated compartmentalization and regulation of NO signaling observed in mammals, enabling its diverse roles in cardiovascular control, neuronal communication, and host defense [4] [6] [10]. The ongoing characterization of NOS enzymes in non-model organisms continues to refine our understanding of this crucial enzyme family's evolution.

Properties

CAS Number

142661-95-8

Product Name

nos protein

Molecular Formula

C8H11NO2

Synonyms

nos protein

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